(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile
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Overview
Description
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile is an organic compound with a unique structure that includes a nitrile group and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile typically involves the reaction of 4,4-dimethylpentanenitrile with methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the imine group. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanenitrile: Lacks the imine group, making it less reactive in certain types of reactions.
5-Methylthiopentanenitrile: Contains a sulfur atom, which imparts different chemical properties and reactivity.
Uniqueness
(5E)-4,4-Dimethyl-5-(methylimino)pentanenitrile is unique due to the presence of both nitrile and imine groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields of research.
Properties
CAS No. |
37414-59-8 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4,4-dimethyl-5-methyliminopentanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-10-3)5-4-6-9/h7H,4-5H2,1-3H3 |
InChI Key |
BDKLQXRVDFTHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#N)C=NC |
Origin of Product |
United States |
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